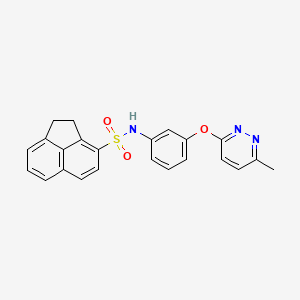

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry due to their pharmacological properties. Sulfonamides are typically characterized by the presence of the sulfonamide group (-SO2NH2) and are often used as antimicrobial agents. However, they can also be modified to exhibit various other biological activities, including anticancer properties .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine was achieved using solid-phase synthesis, which is a method that allows for the systematic assembly of compounds on a solid support . Similarly, the synthesis of N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides was performed by coupling 3-bromopyridine with different sulfonamides using a copper(I) iodide catalyst . Although the specific synthesis of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is not detailed in the provided papers, these examples give insight into the methodologies that could be applied to synthesize such compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, a new polymorph of N-(6-methylpyridin-2-yl)mesitylenesulfonamide was reported, highlighting the importance of molecular conformation and packing in the crystalline state . The molecular structure can influence the compound's stability, solubility, and interaction with biological targets. The presence of a 6-methylpyridazin group in the compound of interest suggests potential for specific biological interactions due to the heterocyclic aromatic ring system.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, which can be utilized to further modify their structure and enhance their biological activity. For instance, reactions of N-sulfonylalkylamines with ynamines can lead to the formation of novel S,N-heterocycles, which are of interest in medicinal chemistry . Additionally, the non-enzymatic reaction of a nitroso derivative with glutathione, a detoxification mechanism, resulted in the formation of a new binding form, N-hydroxy-sulfonamide, between arylnitroso compounds and thiols . These reactions demonstrate the chemical versatility of sulfonamide derivatives and their potential for generating diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The dimorphism observed in different polymorphs of a sulfapyridine derivative indicates that solvent choice can significantly affect the crystalline form and, consequently, the physical properties of these compounds . Understanding these properties is essential for the development of pharmaceutical agents, as they affect the drug's formulation, delivery, and bioavailability.

Aplicaciones Científicas De Investigación

Overview of Sulfonamide Compounds

Sulfonamide compounds, including N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide, play a pivotal role across various scientific and medical fields. These compounds are recognized for their broad spectrum of biological activities, which has led to their widespread use in treating bacterial infections and other conditions. Sulfonamides, often termed sulfa drugs, were among the first synthetic antimicrobial agents introduced for therapeutic use. Their application extends beyond antibacterial activities, encompassing antiviral, anticancer, and anti-inflammatory properties.

Medicinal Chemistry and Pharmacological Applications

Sulfonamides have been extensively studied for their pharmacological properties and applications in medicinal chemistry. They serve as crucial components in a variety of drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antiviral agents. The structural diversity of sulfonamide derivatives allows for the development of new therapeutic agents targeting various diseases, such as cancer, glaucoma, inflammation, and Alzheimer's disease. Their mechanism of action typically involves the inhibition of bacterial synthesis of folic acid, an essential process for bacterial growth and multiplication, making them effective against a wide range of bacterial infections (Gulcin & Taslimi, 2018).

Environmental and Analytical Research

In addition to their therapeutic applications, sulfonamides are subjects of environmental and analytical research. Studies have explored their presence in the environment, especially in water bodies, and their potential impacts on microbial populations and human health. Analytical methods, including capillary electrophoresis and electrochemical determination, have been developed to detect and quantify sulfonamide antibiotics in various matrices, reflecting the importance of monitoring their environmental levels and understanding their behavior in natural and engineered systems (Baran et al., 2011).

Future Directions

The ongoing research into sulfonamide compounds, including N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide, continues to uncover new applications and expand our understanding of their potential. The development of sulfonamide derivatives with improved efficacy, reduced toxicity, and targeted action against specific conditions remains a key area of interest in medicinal chemistry. As such, sulfonamides remain a vital and dynamic area of research, promising new avenues for therapeutic intervention and environmental management.

For more insights and detailed information on the scientific research applications of sulfonamide compounds, including environmental impact, analytical detection methods, and advancements in medicinal chemistry, the following references provide comprehensive overviews and expert opinions:

- Sulfonamide Inhibitors: A Patent Review 2013-Present by Gulcin & Taslimi (2018) Expert Opinion on Therapeutic Patents.

- Effects of the Presence of Sulfonamides in the Environment and Their Influence on Human Health by Baran et al. (2011) Journal of Hazardous Materials.

Propiedades

IUPAC Name |

N-[3-(6-methylpyridazin-3-yl)oxyphenyl]-1,2-dihydroacenaphthylene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S/c1-15-8-13-22(25-24-15)29-19-7-3-6-18(14-19)26-30(27,28)21-12-10-17-5-2-4-16-9-11-20(21)23(16)17/h2-8,10,12-14,26H,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLOFKXDZDCASQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2524344.png)

![2-Bromo-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde](/img/structure/B2524345.png)

![N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2524347.png)

![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2524361.png)